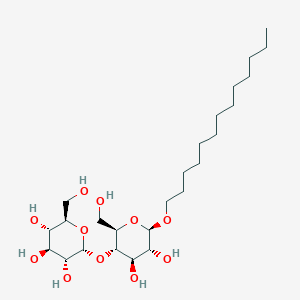

Tridecyl b-D-maltopyranoside

Übersicht

Beschreibung

Tridecyl b-D-maltopyranoside is a non-ionic detergent and surfactant, commonly used in biochemical and biophysical research. It is a disaccharide derivative and glycoside, known for its effectiveness in maintaining protein solubility, particularly in studies involving membrane protein crystallization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tridecyl b-D-maltopyranoside is synthesized through the glycosylation of tridecyl alcohol with maltose. The reaction typically involves the use of a catalyst such as trifluoromethanesulfonic acid (TfOH) under anhydrous conditions to promote the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Tridecyl b-D-maltopyranoside primarily undergoes substitution reactions due to the presence of hydroxyl groups in its structure. These reactions can be catalyzed by acids or bases, depending on the desired outcome .

Common Reagents and Conditions

Acidic Conditions: Trifluoromethanesulfonic acid (TfOH) is commonly used as a catalyst for glycosylation reactions.

Basic Conditions: Sodium hydroxide (NaOH) can be used to deprotonate the hydroxyl groups, facilitating nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various glycosides and derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

TDM is extensively used in biochemical experiments, particularly in the study of membrane proteins. It serves as a surfactant that stabilizes proteins during purification and crystallization processes.

- Case Study : In a study investigating the purification of the cystic fibrosis transmembrane conductance regulator (CFTR), TDM was found to maintain protein solubility effectively, resulting in improved ATPase activity when reconstituted into proteoliposomes .

Structural Biology

The compound plays a critical role in structural biology by aiding in the crystallization of membrane proteins. Its unique properties allow researchers to obtain high-quality crystals necessary for X-ray crystallography.

- Data Table: Comparison of Detergents for Membrane Protein Crystallization

| Detergent | CMC (w/v) | Working Concentration (w/v) | CFTR Solubilized (%) |

|---|---|---|---|

| Tridecyl β-D-maltopyranoside | 0.001% | 0.05% | 62% |

| n-Dodecyl β-D-maltoside | 0.01% | 0.05% | 71% |

| n-Octyl β-D-glucopyranoside | 0.03% | 0.1% | 66% |

This table illustrates that TDM provides comparable solubilization efficiency to other commonly used detergents while offering unique advantages due to its longer alkyl chain .

Drug Delivery Systems

TDM has potential applications in drug delivery, particularly for hydrophobic drugs that require solubilization for effective delivery. Its surfactant properties enhance bioavailability and stability.

- Research Insight : Studies indicate that TDM can improve the solubility of poorly soluble drugs, making it a candidate for formulation development in pharmaceutical applications .

Cellular Studies

In cellular research, TDM influences cell membrane integrity and protein interactions, impacting cell signaling pathways and gene expression.

- Impact Analysis : The use of TDM has been shown to alter the solubility and functionality of membrane proteins, which can affect various cellular processes such as signal transduction and metabolic pathways .

Molecular Mechanism of Action

The effectiveness of TDM is largely attributed to its ability to form micelles that encapsulate hydrophobic regions of proteins. This mechanism prevents aggregation and maintains protein solubility, which is essential for various biochemical assays.

Wirkmechanismus

Tridecyl b-D-maltopyranoside exerts its effects by interacting with hydrophobic regions of proteins and other molecules. This interaction helps to maintain the solubility and stability of these molecules in aqueous solutions. The compound targets hydrophobic regions and disrupts hydrophobic interactions, thereby preventing aggregation and promoting solubility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- n-Dodecyl b-D-maltopyranoside

- Decyl b-D-maltopyranoside

- Tetradecyl b-D-maltopyranoside

- Undecyl b-D-maltopyranoside

Uniqueness

Tridecyl b-D-maltopyranoside is unique due to its longer alkyl chain compared to other similar compounds. This longer chain enhances its ability to solubilize and stabilize membrane proteins, making it particularly effective in studies involving these proteins .

Biologische Aktivität

Tridecyl β-D-maltopyranoside (TDM) is a non-ionic detergent belonging to the maltoside family, characterized by its hydrophobic tridecyl chain and a maltose moiety. This compound is notable for its applications in biochemistry, particularly in the solubilization and stabilization of membrane proteins. Understanding the biological activity of TDM is essential for its effective use in various biochemical and pharmaceutical applications.

- Chemical Formula : CHO

- Molecular Weight : 488.65 g/mol

- CAS Number : 9914777

Biological Activity Overview

TDM has been studied for its role in stabilizing membrane proteins and facilitating their purification. Its effectiveness as a detergent is largely attributed to its ability to form micelles that solubilize membrane proteins without denaturing them. This section discusses various aspects of TDM's biological activity, including its effects on protein stability, enzymatic activity, and potential applications in drug delivery.

Protein Stabilization and Solubilization

TDM has been shown to stabilize integral membrane proteins (IMPs) during purification processes. A study demonstrated that TDM effectively solubilized several IMPs, allowing for high yields of functional proteins necessary for structural studies. The stability of these proteins was assessed using differential scanning fluorimetry (DSF), which indicated that TDM enhances the thermal stability of various transporters compared to other detergents.

Table 1: Stability of Membrane Proteins in TDM vs Other Detergents

| Protein | T (°C) | DDM (°C) | TDM (°C) |

|---|---|---|---|

| DtpA | 50.1 ± 0.2 | 46.2 | 52.9 |

| MdfA | 48.1 ± 0.01 | 47.6 | 50.3 |

| LacY | 46.2 ± 0.1 | 45.0 | 48.5 |

| Kv1 | 59.3 ± 0.2 | 55.0 | 60.1 |

Data indicates that TDM provides superior stabilization compared to Dodecyl β-D-maltopyranoside (DDM) .

Enzymatic Activity

Research has shown that TDM can influence the activity of various enzymes associated with membrane systems. For instance, studies on NADH-ferricyanide reductase activity revealed that non-ionic detergents like TDM can enhance enzyme functionality while maintaining structural integrity.

Table 2: Enzymatic Activity in Presence of Detergents

| Detergent | Concentration (%) | NADH-Ferricyanide Reductase Activity (%) |

|---|---|---|

| TDM | 0.001 | 62 ± 14% |

| DDM | 0.05 | 71 ± 14% |

| Triton X-100 | 0.1 | 78 ± 19% |

These results highlight the potential of TDM as a stabilizing agent for enzymatic processes .

Case Studies

- Membrane Protein Purification : A case study involving the purification of the human P2X4 receptor showed that using TDM resulted in higher yields and better functional assays compared to traditional detergents.

- Drug Delivery Systems : Research into glycosylated compounds has indicated that TDM can serve as a carrier for drug molecules, enhancing their solubility and bioavailability.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tridecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-33-24-22(32)20(30)23(17(15-27)35-24)36-25-21(31)19(29)18(28)16(14-26)34-25/h16-32H,2-15H2,1H3/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPRPDMVGIRGBV-IYBATYGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432745 | |

| Record name | Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93911-12-7 | |

| Record name | Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.